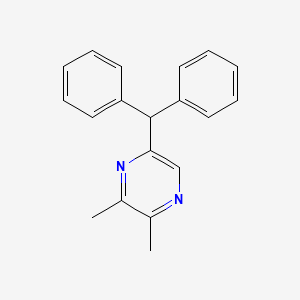
5-(Diphenylmethyl)-2,3-dimethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diphenylmethyl)-2,3-dimethylpyrazine is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diphenylmethyl)-2,3-dimethylpyrazine typically involves the reaction of 2,3-dimethylpyrazine with diphenylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of microreactors can further enhance the efficiency and safety of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced using hydrogenation methods to yield the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Halogenated pyrazine derivatives.
Scientific Research Applications
5-(Diphenylmethyl)-2,3-dimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 5-(Diphenylmethyl)-2,3-dimethylpyrazine involves its interaction with specific molecular targets. The diphenylmethyl group enhances its binding affinity to certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2,3-Dimethylpyrazine: Lacks the diphenylmethyl group, resulting in different chemical properties and applications.
Diphenylmethylpyrazine: Similar structure but with variations in the substitution pattern on the pyrazine ring.
Uniqueness: 5-(Diphenylmethyl)-2,3-dimethylpyrazine stands out due to the presence of both the diphenylmethyl and dimethyl groups, which confer unique chemical stability and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
143463-80-3 |
|---|---|
Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
5-benzhydryl-2,3-dimethylpyrazine |
InChI |
InChI=1S/C19H18N2/c1-14-15(2)21-18(13-20-14)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19H,1-2H3 |
InChI Key |
HDZFBWOPRSHTTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1C)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















